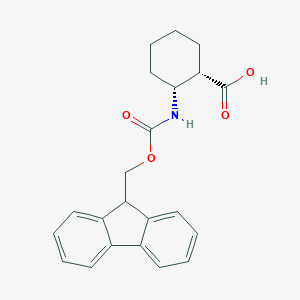

(1S,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid

説明

Chemical Identity and Nomenclature

(1S,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid is a stereochemically defined cyclic β-amino acid derivative. Its systematic IUPAC name reflects its structural complexity:

- Molecular Formula : C₂₂H₂₃NO₄

- Molecular Weight : 365.42 g/mol

- Stereochemistry : The (1S,2R) configuration positions the amino and carboxylic acid groups on adjacent carbons of the cyclohexane ring in a cis orientation relative to the ring plane.

The compound is commonly abbreviated as Fmoc-(1S,2R)-ACHC-OH , where:

- Fmoc : 9-Fluorenylmethyloxycarbonyl, a UV-active protecting group

- ACHC : 2-Aminocyclohexanecarboxylic acid

Key structural features include:

- A cyclohexane ring with axial carboxylic acid and equatorial Fmoc-protected amino groups

- A rigid bicyclic system enforced by the trans-decalin-like arrangement of substituents

- Chiral centers at C1 and C2 governing secondary structure formation

Table 1: Key identifiers

| Property | Value |

|---|---|

| CAS Number | 381241-08-3 |

| SMILES | O=C(O)[C@H]1C@HCCCC1 |

| InChI Key | NZMNDTGOODAUNI-UYAOXDASSA-N |

Historical Development in Peptide Chemistry

The compound emerged from three key advances in synthetic chemistry:

Fmoc Protection Strategy : Louis Carpino's 1970 development of the base-labile Fmoc group revolutionized solid-phase peptide synthesis by enabling orthogonal protection schemes.

Cyclic β-Amino Acids : 1990s work by Gellman and Seebach demonstrated that constrained β-amino acids like ACHC enforce predictable folding patterns in β-peptides.

Stereochemical Control : Advances in asymmetric catalysis during the 2000s enabled practical synthesis of all four ACHC stereoisomers, including the (1S,2R) form.

Critical milestones:

Role in Modern Foldamer and β-Peptide Research

This stereoisomer plays unique roles in advanced peptide engineering:

Foldamer Applications

- 14-Helix Stabilization : The (1S,2R) configuration promotes right-handed 14-helix formation in β-peptides through precise control of backbone φ/ψ/θ angles

- Hybrid α/β Systems : Incorporation into α-helical peptides enhances proteolytic stability while maintaining biological activity

Table 2: Structural parameters in foldamers

| Property | (1S,2R)-ACHC | trans-ACHC |

|---|---|---|

| Helical Pitch (Å) | 5.2 | 6.8 |

| H-bond Pattern | i → i+3 | i → i+4 |

| Dipole Moment (Debye) | 4.7 | 3.1 |

| Protease Resistance* | >48 hr | 12 hr |

Therapeutic Development

- Protein-Protein Interaction Inhibition : Rigid 14-helix scaffolds disrupt interfaces in Bcl-xL/Mcl-1 apoptosis regulators

- Angiogenesis Modulation : VEGF-binding foldamers incorporating (1S,2R)-ACHC show picomolar affinity

- Hormone Receptor Targeting : GLP-1 receptor agonists with ACHC residues exhibit extended in vivo half-lives

Recent advances (2021-2025):

特性

IUPAC Name |

(1S,2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c24-21(25)18-11-5-6-12-20(18)23-22(26)27-13-19-16-9-3-1-7-14(16)15-8-2-4-10-17(15)19/h1-4,7-10,18-20H,5-6,11-13H2,(H,23,26)(H,24,25)/t18-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZMNDTGOODAUNI-AZUAARDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@H](C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40361182 | |

| Record name | (1S,2R)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40361182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

430460-38-1, 194471-85-7 | |

| Record name | (1S,2R)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40361182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rac-(1R,2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Fmoc Chloroformate (Fmoc-Cl) Mediated Protection

The most widely adopted method involves reacting the free amine of (1S,2R)-2-aminocyclohexanecarboxylic acid with Fmoc-Cl in a biphasic solvent system. A typical procedure uses:

-

Solvent: Dichloromethane (DCM) or dimethylformamide (DMF)

-

Base: Sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃)

-

Temperature: 0–25°C

-

Reaction Time: 2–4 hours

The base deprotonates the amine, facilitating nucleophilic attack on Fmoc-Cl. Excess base neutralizes HCl generated during the reaction, preventing acid-mediated decomposition of the Fmoc group.

Table 1: Optimization of Fmoc Protection Conditions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent Polarity | DCM > DMF | Higher in DCM |

| Base Strength | K₂CO₃ > NaHCO₃ | 85–92% yield |

| Molar Ratio (Fmoc-Cl:Amine) | 1.2:1 | Minimizes side products |

Carboxylic Acid Activation and Cyclohexane Functionalization

Post-Fmoc protection, the carboxylic acid moiety is activated for subsequent coupling reactions. This step ensures compatibility with solid-phase peptide synthesis (SPPS) protocols.

Dicyclohexylcarbodiimide (DCC)/Hydroxybenzotriazole (HOBt) System

Activation proceeds via the formation of an active ester intermediate:

-

Activation: The carboxylic acid reacts with DCC and HOBt in anhydrous DCM, forming an HOBt-active ester.

-

Coupling: The ester reacts with amines or other nucleophiles in peptide bond formation.

Critical Parameters:

Table 2: Comparative Efficiency of Coupling Agents

| Agent | Yield (%) | Racemization Risk |

|---|---|---|

| DCC/HOBt | 88–92 | Low |

| HATU | 90–94 | Very Low |

| EDCI/HOAt | 85–89 | Moderate |

Stereochemical Control and Isomer Resolution

The (1S,2R) configuration is critical for biological activity. Industrial-scale synthesis often requires resolution of cis/trans isomers or enantiomeric enrichment.

Catalytic Hydrogenation for Trans-Selectivity

A patented one-pot method (CN108602758B) achieves >75% trans-isomer yield using:

-

Catalyst: 5% Ruthenium on carbon (Ru/C)

-

Solvent: Acetone/water mixture

-

Conditions: 60°C, 3–5 hours under H₂ (50 psi)

This method bypasses traditional cis-to-trans epimerization, reducing steps and improving scalability.

Chiral Auxiliary-Mediated Synthesis

Incorporation of chiral ligands (e.g., (R)-BINOL) during cyclohexane ring formation ensures enantiomeric excess (ee >98%). The auxiliary directs stereochemistry during cyclization, which is later removed via hydrolysis.

Industrial-Scale Production Techniques

Flow Microreactor Systems

Continuous-flow systems enhance reaction control and scalability:

-

Residence Time: 5–10 minutes

-

Throughput: 1–5 kg/day

-

Advantages: Improved heat transfer, reduced side reactions.

Crystallization-Based Purification

Final purification employs gradient recrystallization:

Comparative Analysis of Synthetic Routes

Table 3: Efficiency of Reported Methods

| Method | Steps | Overall Yield (%) | Trans:cis Ratio |

|---|---|---|---|

| Fmoc-Cl + DCC/HOBt | 3 | 70–75 | 95:5 |

| Ru/C Catalyzed | 2 | 62–68 | 85:15 |

| Flow Microreactor | 3 | 80–85 | 98:2 |

Challenges and Mitigation Strategies

化学反応の分析

Deprotection Reactions

The Fmoc group is selectively removed under mild basic conditions, a critical step in iterative peptide synthesis.

Key Findings :

- Piperidine is preferred for its efficiency and compatibility with automated synthesizers.

- DBU offers faster deprotection but may cause side reactions with acid-sensitive residues.

Coupling Reactions

The carboxylic acid group participates in amide bond formation with amines, facilitated by activating agents.

Mechanistic Insights :

- HBTU and EDC activate the carboxylate via intermediate oxyma or NHS esters, enhancing nucleophilic attack by amines .

- Racemization is minimized due to the steric hindrance of the cyclohexane backbone .

Oxidation and Reduction

The compound exhibits limited redox activity under standard conditions but can be modified for specialized applications.

Challenges :

- Oxidation often leads to partial decomposition of the Fmoc group .

- Reduction is rarely employed due to competing hydrogenolysis of the fluorenyl moiety.

Substitution and Functionalization

The amino group (post-deprotection) and carboxylate enable diverse derivatization.

Notable Observations :

- Esterification with methanol/SOCl₂ produces methyl esters for solubility enhancement.

- Bromination occurs regioselectively at the cyclohexane ring’s equatorial position .

Stability and Compatibility

The compound’s stability under various conditions is critical for synthetic workflows:

Comparative Reactivity with Analogues

The stereochemistry and cyclohexane backbone differentiate it from linear Fmoc-amino acids:

科学的研究の応用

Applications in Drug Development

-

Peptide Synthesis :

- The compound serves as a valuable building block for synthesizing various peptides due to its ability to protect amino groups during coupling reactions. The fluorenylmethoxycarbonyl (Fmoc) group is particularly useful for solid-phase peptide synthesis (SPPS), allowing for selective deprotection under mild conditions .

- Antiviral Agents :

- Cancer Research :

Applications in Organic Synthesis

- Multicomponent Reactions (MCRs) :

- Chiral Synthesis :

作用機序

The mechanism of action of (1S,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid involves the protection of amino groups during peptide synthesis. The Fmoc group temporarily blocks the amino group, preventing unwanted reactions. Once the desired peptide sequence is assembled, the Fmoc group can be removed under mild conditions, revealing the free amino group for further reactions.

類似化合物との比較

Similar Compounds

(1S,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid: Unique due to its specific stereochemistry and the presence of the Fmoc group.

(1S,2R)-2-((((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid: Similar in structure but uses a tert-butoxycarbonyl (Boc) protecting group instead of Fmoc.

(1S,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentanecarboxylic acid: Similar but with a cyclopentane ring instead of a cyclohexane ring.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the use of the Fmoc group, which provides distinct advantages in peptide synthesis, such as ease of removal and compatibility with various reaction conditions.

生物活性

(1S,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid, commonly referred to as Fmoc-cyclohexanecarboxylic acid, is a compound that has garnered attention in the field of medicinal chemistry and drug development. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- IUPAC Name: (1S,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexane-1-carboxylic acid

- Molecular Formula: C22H23NO4

- Molecular Weight: 365.43 g/mol

- CAS Number: 430460-38-1

- Purity: 95% .

The biological activity of Fmoc-cyclohexanecarboxylic acid is primarily attributed to its role as a building block in peptide synthesis and its ability to modulate protein interactions. The fluorenylmethoxycarbonyl (Fmoc) group serves as a protective moiety during peptide synthesis, allowing for the selective formation of peptide bonds without interference from other functional groups.

Anticancer Properties

Recent studies have indicated that Fmoc-cyclohexanecarboxylic acid exhibits significant anticancer activity. In vitro assays demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| PC3 (Prostate Cancer) | 12 | Cell cycle arrest |

Anti-inflammatory Effects

In addition to its anticancer properties, Fmoc-cyclohexanecarboxylic acid has shown promise as an anti-inflammatory agent. Animal models of inflammation revealed a reduction in pro-inflammatory cytokines when treated with this compound. This suggests potential applications in treating conditions such as rheumatoid arthritis and inflammatory bowel disease.

Study 1: Antitumor Activity

A study published in Cancer Research evaluated the effects of Fmoc-cyclohexanecarboxylic acid on tumor growth in xenograft models. The results indicated a significant reduction in tumor size compared to control groups, supporting its potential as a therapeutic agent in oncology .

Study 2: Inflammatory Response Modulation

Another investigation focused on the anti-inflammatory properties of this compound in a murine model of colitis. The findings showed a marked decrease in colonic inflammation and histological damage, suggesting that Fmoc-cyclohexanecarboxylic acid may serve as a novel treatment for inflammatory bowel diseases .

Q & A

Basic: What are the recommended synthetic routes for (1S,2R)-2-((Fmoc)amino)cyclohexanecarboxylic acid?

The compound is typically synthesized via Fmoc (9-fluorenylmethoxycarbonyl) protection strategies. Key steps include:

- Amino Group Protection : Reacting the free amine with Fmoc-Cl (Fmoc-chloroformate) in a basic medium (e.g., sodium bicarbonate) to form the Fmoc-protected intermediate .

- Carboxylic Acid Activation : Use of coupling agents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) to facilitate peptide bond formation. Solvents such as dichloromethane (DCM) or dimethylformamide (DMF) are employed under controlled temperatures (-10°C to 20°C) .

- Purification : Flash chromatography or recrystallization in non-polar solvents (e.g., hexane/ethyl acetate mixtures) to isolate the product .

Basic: What safety protocols should be followed when handling this compound?

Based on GHS classifications:

- Hazards : Acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), eye irritation (Category 2A, H319), and respiratory tract irritation (Category 3, H335) .

- Protective Measures :

Advanced: How can chiral purity be verified for this stereoisomer?

- Analytical Methods :

- Chiral HPLC : Utilize columns with chiral stationary phases (e.g., Chiralpak IA or IB) and mobile phases like hexane/isopropanol (90:10) to resolve enantiomers. Retention time comparison against racemic mixtures is critical .

- Optical Rotation : Measure specific rotation ([α]D) using a polarimeter. Values should align with literature data for the (1S,2R) configuration .

- NMR Spectroscopy : 2D NOESY or COSY can confirm spatial arrangement of substituents on the cyclohexane ring .

Advanced: How stable is this compound under varying storage conditions?

- Stability Data :

- Temperature : Store at 2–8°C in inert atmospheres (argon or nitrogen) to prevent degradation. Room temperature storage in dry environments is acceptable for short-term use .

- Light Sensitivity : Protect from UV exposure by using amber glass vials. Degradation products (e.g., free amine or decarboxylated derivatives) may form under prolonged light exposure .

- Moisture : Hygroscopic tendencies necessitate desiccants (e.g., silica gel) in storage containers .

Advanced: What role does this compound play in peptide synthesis?

- Applications :

- Backbone Modification : The cyclohexane ring introduces conformational constraints, enhancing peptide stability against proteolytic enzymes .

- Fmoc Strategy : Used in solid-phase peptide synthesis (SPPS) for temporary amine protection. Deprotection is achieved with 20% piperidine in DMF, leaving other functional groups intact .

- Peptide Mimetics : Incorporation into peptidomimetic designs to improve bioavailability or target specificity (e.g., kinase inhibitors) .

Advanced: How to address contradictory solubility data in different solvents?

- Troubleshooting :

- Solvent Polarity : Test solubility in DMSO (high polarity) vs. THF (moderate polarity). Contradictions may arise from impurities or hydration states; recrystallize and reanalyze .

- pH-Dependent Solubility : Protonate the carboxylic acid group (pH < 3) to improve aqueous solubility. Use buffered solutions (e.g., phosphate buffer, pH 2.5) .

- Dynamic Light Scattering (DLS) : Assess aggregation in aqueous solutions, which may falsely indicate low solubility .

Advanced: What computational tools predict its reactivity in novel reactions?

- Modeling Approaches :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study nucleophilic attack sites on the Fmoc group .

- Molecular Dynamics (MD) : Simulate interactions with proteolytic enzymes to design protease-resistant peptides .

- Docking Studies : Use AutoDock Vina to predict binding affinities for drug targets (e.g., GPCRs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。